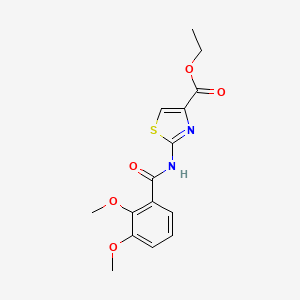

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-[(2,3-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLCHYCYKNQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate has been explored for its anticancer properties. Research indicates that thiazole derivatives exhibit significant activity against various cancer cell lines. For instance, similar compounds have shown potent activity against leukemia cells with GI50 values indicating strong cytotoxic effects .

Case Study: Antitumor Activity

A study demonstrated that related thiazole compounds exhibited remarkable antitumor activity against the RPMI-8226 leukemia cell line, suggesting that this compound may possess similar properties .

Antimicrobial and Antifungal Properties

The compound is also being investigated for its antimicrobial and antifungal activities. Thiazoles are known to interact with biological targets involved in microbial metabolism, making them potential candidates for new antimicrobial agents .

Case Study: Antimicrobial Screening

In studies involving thiazole derivatives, several compounds demonstrated significant inhibitory effects against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects. This compound may be explored as a lead compound for developing new anti-inflammatory drugs.

Industrial Applications

In addition to its biological applications, this compound can serve as a building block in organic synthesis for creating more complex thiazole derivatives. It can also be utilized as a catalyst in various chemical reactions due to its unique structural properties .

Comparative Data Table

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

- 2-Aminothiazole-4-carboxylate derivatives

- Indole derivatives with thiazole moieties

Uniqueness

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is unique due to the presence of the 2,3-dimethoxybenzamido group, which imparts specific biological activities and chemical properties. This compound’s unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for various scientific research applications .

Biological Activity

Ethyl 2-(2,3-dimethoxybenzamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

This structure includes a thiazole moiety that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways.

Enzyme Inhibition

One significant mechanism involves the inhibition of key enzymes related to cell proliferation and apoptosis. For instance, studies have shown that this compound can inhibit the activity of bacterial enzymes critical for cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase.

Modulation of Signaling Pathways

This compound has been observed to modulate various cellular signaling pathways. It can influence the expression levels of proteins involved in apoptosis, such as p53 and Bcl-2. Increased levels of p53 and Bax have been noted alongside a decrease in Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .

Biological Activity Screening

A series of biological assays have been conducted to evaluate the compound's efficacy against different cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.08 | High antitumor activity |

| HepG2 (Liver Cancer) | 5.0 | Moderate activity |

These results indicate that this compound exhibits potent antitumor properties across multiple cancer types.

Case Studies

- Antitumor Activity : In a study involving the RPMI-8226 leukemia cell line, this compound demonstrated an IC50 value of 0.08 µM, indicating significant cytotoxicity against this cell line .

- Apoptotic Pathways : In HepG2 cells treated with this compound at its IC50 concentration, ELISA assays revealed an increase in pro-apoptotic markers (p53 and Bax) and a decrease in anti-apoptotic markers (Bcl-2), suggesting that the compound induces apoptosis through intrinsic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents and potential bioavailability issues due to its chemical structure. Further studies are needed to optimize its pharmacological properties for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.